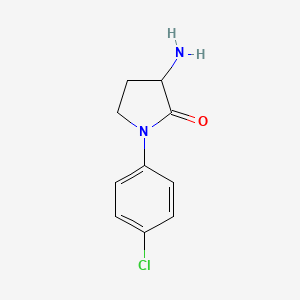

3-Amino-1-(4-chlorophenyl)pyrrolidin-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

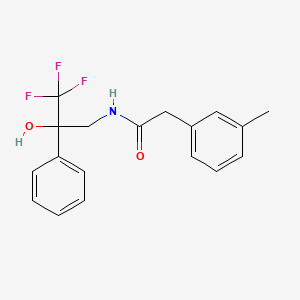

3-Amino-1-(4-chlorophenyl)pyrrolidin-2-one is a compound that features a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This type of structure is widely used in medicinal chemistry to create compounds for the treatment of various diseases .

Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through various methods. One common approach involves the construction of the ring from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings . The specific synthesis process for this compound is not detailed in the available literature.Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring attached to a 4-chlorophenyl group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization .科学的研究の応用

Synthesis and Characterization

Synthesis in Complexes : It has been used in the synthesis of Co(III) complexes, contributing to the understanding of molecular interactions in coordination chemistry (Amirnasr et al., 2001).

Biological Activity : Its derivatives, particularly pyrrolo[2,3-b]pyridine scaffolds, show potential biological activity, highlighting its significance in medicinal chemistry (Sroor, 2019).

Molecular Structure Analysis

Crystal Structure Study : The molecular and crystal structure of derivatives of 3-Amino-1-(4-chlorophenyl)pyrrolidin-2-one have been analyzed, offering insights into their geometrical configuration (Ratajczak-Sitarz et al., 1990).

Pyrrole and Pyrrole Derivatives : As a pyrrolidine derivative, it is part of the broader category of pyrrole derivatives, which are crucial in various biological molecules like heme and chlorophyll (Anderson & Liu, 2000).

Chemical Reactions and Synthesis

Cyclocondensation Applications : Its role in the cyclocondensation of alpha-aminonitriles and enones demonstrates its utility in creating polysubstituted pyrroles and pyrrolidines, important in synthetic chemistry (Bergner et al., 2009).

Synthesis of Functionalized Pyrrolidines : Its application in synthesizing functionalized pyrrolidines, through reactions involving azetidines, indicates its versatility in organic synthesis (Durrat et al., 2008).

Organocatalysts in Asymmetric Reactions : Derivatives of this compound have been used as organocatalysts in asymmetric Michael and Mannich reactions, showcasing its potential in catalysis (Reyes-Rangel et al., 2016).

Intramolecular Hydrogen Atom Transfer : The compound has been studied for its role in intramolecular hydrogen atom transfer, which is important in understanding chemical reactivity and molecular dynamics (Obi et al., 1998).

Applications in Organic Chemistry

Acylation and Synthesis of Tetramic Acids : Its role in the acylation of pyrrolidine-2,4-diones, leading to the synthesis of 3-acyltetramic acids, demonstrates its importance in the creation of complex organic molecules (Jones et al., 1990).

Construction of Pyrrolidine Rings : It's used in nucleophilic phosphine-catalyzed intramolecular Michael reactions to construct functionalized pyrrolidine rings, crucial in pharmaceutical chemistry (En et al., 2014).

Miscellaneous Applications

- Rhenium(I) Triscarbonyl Complexes : Research involving this compound in rhenium(I) triscarbonyl complexes relates to its applications in inorganic and organometallic chemistry (Stichauer et al., 2017).

Safety and Hazards

The safety information for 3-Amino-1-(4-chlorophenyl)pyrrolidin-2-one indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

特性

IUPAC Name |

3-amino-1-(4-chlorophenyl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O/c11-7-1-3-8(4-2-7)13-6-5-9(12)10(13)14/h1-4,9H,5-6,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALMOVYPHTUAJRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)C1N)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-N-[5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl]acetamide](/img/structure/B2643368.png)

![3-(4-ethoxyphenyl)-6,8-difluoro-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2643369.png)

![2-(4-Fluorophenyl)-7-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2643371.png)

![4-[(4-{[4-(Tert-butyl)benzoyl]oxy}phenyl)sulfanyl]phenyl 4-(tert-butyl)benzenecarboxylate](/img/structure/B2643374.png)

![1-(4-chlorobenzyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2643375.png)

![(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(1-methyl-1H-pyrazol-5-yl)methanone](/img/structure/B2643378.png)

![(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetic acid](/img/structure/B2643382.png)

![N-[(3-chlorophenyl)methyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide](/img/structure/B2643385.png)

![N-(3,4-dimethoxyphenethyl)-4-(6-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide](/img/structure/B2643389.png)